Cas no 485378-00-5 ((4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate)

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate 化学的及び物理的性質
名前と識別子
-
- (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate
- (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate
- 1,2,3-Benzotriazin-4(3H)-one, 3-[[(2-nitrobenzoyl)oxy]methyl]-
- F0624-0048
- Oprea1_263513
- AKOS024588361
- (4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate
- 485378-00-5
-
- インチ: 1S/C15H10N4O5/c20-14-10-5-1-3-7-12(10)16-17-18(14)9-24-15(21)11-6-2-4-8-13(11)19(22)23/h1-8H,9H2
- InChIKey: FVMQSDVIMPRKSL-UHFFFAOYSA-N
- SMILES: N1C2=CC=CC=C2C(=O)N(COC(=O)C2=CC=CC=C2[N+]([O-])=O)N=1
計算された属性
- 精确分子量: 326.06511943g/mol
- 同位素质量: 326.06511943g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 547
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 117Ų
じっけんとくせい
- 密度みつど: 1.51±0.1 g/cm3(Predicted)
- Boiling Point: 534.1±56.0 °C(Predicted)
- 酸度系数(pKa): -2.71±0.20(Predicted)
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0624-0048-3mg |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate |
485378-00-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0624-0048-100mg |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate |
485378-00-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0624-0048-20mg |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate |
485378-00-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0624-0048-75mg |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate |
485378-00-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0624-0048-20μmol |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate |
485378-00-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0624-0048-4mg |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate |
485378-00-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0624-0048-15mg |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate |
485378-00-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0624-0048-1mg |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate |
485378-00-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0624-0048-10mg |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate |
485378-00-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0624-0048-30mg |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate |
485378-00-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate 関連文献
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoateに関する追加情報
Introduction to (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate (CAS No. 485378-00-5)
Compound CAS No. 485378-00-5, specifically identified as (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate, represents a significant molecule in the realm of chemical and pharmaceutical research. This compound belongs to the benzotriazine class, a heterocyclic structure known for its diverse biological activities and potential therapeutic applications. The benzotriazine core is a crucial pharmacophore that has been extensively studied for its role in modulating various biological pathways, making it a valuable scaffold for drug discovery and development.
The structural features of this compound contribute to its unique chemical properties and reactivity. The presence of a nitro group in the benzoate moiety enhances its interaction with biological targets, while the benzotriazine ring provides a rigid framework that can be modified to optimize pharmacokinetic and pharmacodynamic profiles. Such structural attributes make it an attractive candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in benzotriazine derivatives due to their potential applications in treating various diseases. For instance, studies have demonstrated that benzotriazine compounds can exhibit anti-inflammatory, antiviral, and anticancer properties. The nitrobenzoate moiety in this compound may contribute to its ability to interact with enzymes and receptors involved in disease pathways, thereby offering therapeutic benefits.
One of the most compelling aspects of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate is its versatility in chemical modification. Researchers can introduce further functional groups or alter the substitution patterns on the benzotriazine ring to fine-tune its biological activity. This flexibility allows for the development of novel analogs with enhanced efficacy and reduced side effects. Such modifications are critical in drug discovery, where optimizing a molecule's properties is essential for achieving clinical success.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are crucial for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and regioselective functionalization have been particularly useful in constructing the complex framework of this molecule.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of this compound. Molecular modeling studies can predict how (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate interacts with biological targets at the molecular level. These insights can guide experimental design and help identify promising derivatives for further investigation. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process significantly.
The pharmacological profile of this compound is under active investigation by several research groups worldwide. Preclinical studies have shown that it may possess significant potential in modulating inflammatory responses and inhibiting the growth of cancer cells. The nitro group in the benzoate moiety is believed to play a key role in these interactions by facilitating binding to specific enzymes or receptors. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
In addition to its biological activities, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate exhibits interesting physicochemical properties that make it suitable for formulation development. Its solubility profile and stability under various conditions are critical factors that determine its suitability for different administration routes. Optimization of these properties can enhance patient compliance and improve treatment outcomes.
The future direction of research on this compound includes exploring its potential as a lead compound for new drug candidates. By leveraging structural biology and high-throughput screening technologies, researchers aim to identify novel analogs with improved pharmacological profiles. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications that benefit patients worldwide.
In conclusion, (4-oxyo_3_4_dihydro_1_2_3_benzotriazin_3_ylmethyl 2_nitrobenzoate (CAS No._485_378_00_5) is a promising molecule with significant therapeutic potential_. Its unique structural features_ _make it an attractive candidate for further exploration in drug discovery_. With ongoing research focused on understanding its pharmacological properties_and optimizing its chemical structure_, this compound holds promise for contributing_to advancements_in medicine_and healthcare.
485378-00-5 ((4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate) Related Products
- 57118-64-6(2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine)
- 2411221-84-4(2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide)
- 898617-93-1(3-(2,5-dimethylphenyl)amino-6-(4-methoxyphenyl)methyl-4,5-dihydro-1,2,4-triazin-5-one)
- 1805927-05-2(3-(Aminomethyl)-4-iodo-2-methoxy-6-(trifluoromethoxy)pyridine)
- 1613049-64-1(methyl (2E)-3-(1,3-thiazol-4-yl)prop-2-enoate)
- 2228680-45-1(3-2-(dimethylamino)pyridin-3-yl-2,2-dimethylcyclopropane-1-carboxylic acid)
- 65202-56-4(3-fluoro-6-methylpyridazine)
- 1538528-61-8(Ethyl 5-chloro-2-fluoro-4-methylbenzoate)
- 862161-11-3(2-Hydroxy-N,N,N-trimethylethanaminium2-Aminoethanesulfonate)
- 130193-89-4(benzyl (3R)-oxolane-3-carboxylate)




